molecular formula C23H25N3O2S B2556650 N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 865591-07-7

N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2556650
CAS RN: 865591-07-7
M. Wt: 407.53
InChI Key: CDXRROXPSIPDMN-UHFFFAOYSA-N
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Description

“N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” can be achieved through various methods . One such method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N 3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .


Chemical Reactions Analysis

The chemical reactions involving “N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” are characterized by the reactivity of the pyrimidine ring. The pyrimidine ring can undergo various reactions, including condensation reactions and cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” are characterized by its IR spectrum, NMR spectrum, and mass spectrum .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Some derivatives of this compound, specifically N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, have shown antimicrobial activity. These derivatives were synthesized through the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Convenient Synthesis of Derivatives

  • The compound's derivatives, such as 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a)pyrimidine-6-carboxamide, have been synthesized through various reactions, showcasing its versatility in chemical synthesis (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

Functionalized Imidazo and Thiazolo Derivatives

  • The compound has been used to create primary and secondary amide derivatives, contributing to the development of new chemical entities with potential applications in medicinal chemistry (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).

Preparation for Medicinal Properties

  • Derivatives of this compound have been prepared and discussed for their medicinal properties, particularly in allergy medication and anti-microbial studies, indicating its potential in pharmaceutical applications (Moradivalikboni, Heidarnezhad, & Rahmanov, 2014).

Synthesis of New Derivatives

  • The compound has been used as a starting point for synthesizing new derivatives like thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, expanding its application in the field of organic chemistry (Fadda, Bondock, Khalil, & Tawfik, 2013).

Structural Studies and Supramolecular Aggregation

  • The compound has been involved in studies examining structural modifications and supramolecular aggregation, providing insights into its conformational features, which is crucial for understanding its potential applications in material science and drug design (Nagarajaiah & Begum, 2014).

Future Directions

The future directions in the research of “N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” and similar compounds involve the development of new pyrimidines as anti-inflammatory agents. Detailed SAR (Structure-Activity Relationship) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-20(19-13-24-22-26(21(19)28)5-6-29-22)25-18-3-1-17(2-4-18)23-10-14-7-15(11-23)9-16(8-14)12-23/h1-4,13-16H,5-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXRROXPSIPDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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